molecular formula C32H30N2O3 B1245988 Terrequinone A

Terrequinone A

Cat. No.: B1245988
M. Wt: 490.6 g/mol
InChI Key: NBSHFMWBYVHWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terrequinone A is a bisindole alkaloid that is quinone bearing a hydroxy substituent at position 2, a 3,3-dimethylallyl group at position 5 and two indol-3-yl groups at positions 3 and 6, one of which is carrying a 1,1-dimethylallyl group at position 2. It has a role as an antineoplastic agent. It is a bisindole alkaloid and a member of monohydroxy-1,4-benzoquinones.

Chemical Reactions Analysis

L-Tryptophan Oxidation (TdiD)

  • TdiD converts L-Trp to indolepyruvate (IPA) via transamination, requiring pyridoxal-5′-phosphate (PLP) as a cofactor .

  • IPA serves as the monomeric precursor for dimerization.

Dimerization (TdiA)

  • TdiA, a tridomain nonribosomal peptide synthetase (A-T-TE), catalyzes the nonoxidative coupling of two IPA molecules .

  • The thioesterase (TE) domain releases DDAQ D, a bis-indolylquinone scaffold .

Prenylation (TdiB/TdiE)

  • First prenylation : TdiB attaches a prenol-derived dimethylallyl pyrophosphate (DMAPP) to the hydroquinone core, forming ochrindole D . This step requires TdiE to prevent off-pathway monoprenylation .

  • Second prenylation : TdiB adds a second prenol group to the indole moiety, yielding this compound .

Metabolic Engineering Insights

Reconstituting the pathway in E. coli revealed critical parameters for optimizing this compound production :

Parameter Optimal Condition Yield Key Finding
Induction temperature25°C56 mg/LHigher protein activity at lower temperatures
L-Trp/prenol ratio1:3 (molar)106.3 mg/LExcess prenol shifts products from ochrindole D to this compound
Phosphopantetheinyl transferasesfp gene co-expression1.54 → 56 mg/LPost-translational activation of TdiA by sfp enhances dimerization efficiency

Reaction Byproducts and Regulation

  • Ochrindole D : A monoprenylated intermediate with anti-insect activity, accumulates when prenol is limited .

  • DDAQ D : The non-prenylated precursor exhibits anti-HIV activity but is cytotoxic at high concentrations .

  • TdiC ensures hydroquinone stability for prenylation, while TdiE prevents metabolic bottlenecks by redirecting intermediates .

Challenges in Pathway Engineering

  • Substrate competition : L-Trp is diverted to indole, tryptamine, and serotonin in E. coli, reducing this compound yields .

  • Prenol toxicity : Concentrations >0.42 g/L inhibit cell growth, necessitating fed-batch strategies .

Properties

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

5-hydroxy-3-(1H-indol-3-yl)-4-(3-methylbut-2-enyl)-6-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C32H30N2O3/c1-6-32(4,5)31-26(20-12-8-10-14-24(20)34-31)27-28(35)21(16-15-18(2)3)25(29(36)30(27)37)22-17-33-23-13-9-7-11-19(22)23/h6-15,17,33-35H,1,16H2,2-5H3

InChI Key

NBSHFMWBYVHWNG-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

Canonical SMILES

CC(=CCC1=C(C(=O)C(=O)C(=C1O)C2=C(NC3=CC=CC=C32)C(C)(C)C=C)C4=CNC5=CC=CC=C54)C

Synonyms

terrequinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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